molecular formula C15H11BrClNO2S B8572988 4-Bromo-2-chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole

4-Bromo-2-chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No. B8572988
M. Wt: 384.7 g/mol
InChI Key: GZHAJJUYBRPOGH-UHFFFAOYSA-N
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Patent
US09326987B2

Procedure details

4-Bromo-2-chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole (215 mg), IPA (2.5 ml) and 2 M NaOH (aq) (2.5 ml) were mixed in a microwave vial and heated in the microwave for 30 min at 120° C. The reaction was acidified using 2M HCl (aq) and then extracted with DCM, which was passed through a hydrophobic frit, then evaporated to dryness. The residue was triturated with methanol which was then evaporated to afford the title compound, 112 mg.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([Cl:21])[N:6]2S(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+].Cl>CC(O)C>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([Cl:21])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
BrC1=C2C=C(N(C2=CC=C1)S(=O)(=O)C1=CC=C(C=C1)C)Cl
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM, which
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methanol which
CUSTOM
Type
CUSTOM
Details
was then evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=C(NC2=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.